(S)-(-)-1,2-Propanediol di-p-tosylate (S)-(-)-1,2-Propanediol di-p-tosylate
Brand Name: Vulcanchem
CAS No.: 60434-71-1
VCID: VC3726286
InChI: InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C
Molecular Formula: C17H20O6S2
Molecular Weight: 384.5 g/mol

(S)-(-)-1,2-Propanediol di-p-tosylate

CAS No.: 60434-71-1

Cat. No.: VC3726286

Molecular Formula: C17H20O6S2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-(-)-1,2-Propanediol di-p-tosylate - 60434-71-1

Specification

CAS No. 60434-71-1
Molecular Formula C17H20O6S2
Molecular Weight 384.5 g/mol
IUPAC Name 2-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3
Standard InChI Key QSFWYZTZYVIPGD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C

Introduction

Structural Characteristics

Molecular Architecture

(S)-(-)-1,2-Propanediol di-p-tosylate is a diester derivative of (S)-1,2-propanediol, where both hydroxyl groups are substituted with p-toluenesulfonyl (tosyl) groups. The molecular formula is C₁₇H₂₀O₆S₂, with a molecular weight of 384.5 g/mol . The compound’s structure features two aromatic tosyl moieties connected via a chiral propane backbone, creating a rigid, electron-deficient framework conducive to nucleophilic attack.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₀O₆S₂
Molecular Weight384.5 g/mol
IUPAC Name2-(4-methylphenyl)sulfonyloxypropyl 4-methylbenzenesulfonate
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C
Chiral Centers1 (S-configuration)

The stereochemistry at the C2 position of the propanediol backbone dictates its enantioselective behavior in synthetic applications.

Stereochemical Configuration

The (S)-(-) enantiomer exhibits a specific optical rotation that distinguishes it from its (R)-(+) counterpart. This chirality enables the compound to serve as a template for synthesizing enantiomerically pure pharmaceuticals, such as β-blockers and antiviral agents. X-ray crystallography studies confirm the tetrahedral geometry around the chiral center, with tosyl groups adopting anti-periplanar orientations to minimize steric hindrance .

Physicochemical Properties

The compound appears as a white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 g/L at 25°C) . Its melting point ranges between 98–102°C, and it demonstrates stability under inert atmospheres but hydrolyzes slowly in aqueous basic conditions .

Synthesis and Reactivity

Preparation Methods

(S)-(-)-1,2-Propanediol di-p-tosylate is synthesized via a two-step process:

  • Chiral Resolution: (S)-1,2-Propanediol is isolated from racemic mixtures using enzymatic or chromatographic methods.

  • Tosylation: The diol reacts with p-toluenesulfonyl chloride in anhydrous dichloromethane, catalyzed by pyridine, achieving >90% yield.

Table 2: Synthetic Parameters

ParameterConditionSource
Tosylation Temperature0–5°C (to minimize side reactions)
Reaction Time12–24 hours
Yield92–95%

Reactivity in Organic Transformations

The tosyl groups act as superior leaving groups, enabling sequential nucleophilic substitutions. For example, treatment with sodium azide replaces one tosyl group to form (S)-1-azido-2-tosyloxypropane, a precursor to chiral amines. Kinetic studies reveal second-order dependence on nucleophile concentration, suggesting an SN2 mechanism.

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The compound’s bifunctional reactivity allows for regioselective substitution. In a 2023 study, reaction with potassium phthalimide produced (S)-1-phthalimido-2-tosyloxypropane with 98% regioselectivity, which was subsequently hydrolyzed to (S)-1,2-diaminopropane.

Asymmetric Synthesis

(S)-(-)-1,2-Propanediol di-p-tosylate is pivotal in synthesizing enantiopure epoxides. Under basic conditions, intramolecular cyclization forms (S)-propylene oxide, a key intermediate in polyurethane production. Recent advances (2024) utilize micellar catalysis to enhance reaction rates by 40% while maintaining enantiomeric excess >99%.

HazardPrecautionSource
Skin ContactWash with soap/water for 15 minutes
Eye ExposureFlush with water for 15 minutes
StorageKeep in airtight container at 2–8°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator